2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
“2,8-Diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound with the linear formula C9H17CLN2O . It has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of “2,8-Diazaspiro[4.5]decan-3-one hydrochloride” involves the removal of a nitrogen atom from the core, generating a 2,8-diazaspiro[4.5]decanone core, which harbors a new chiral center and increased sp3 character .Molecular Structure Analysis
The molecular structure of “2,8-Diazaspiro[4.5]decan-3-one hydrochloride” has been explored in various studies. Systematic exploration of the structure–activity relationship through the introduction of spirocyclic scaffolds led to the discovery of superior derivative compounds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 190.67 g/mol . The InChI code is 1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H .Scientific Research Applications
Chemical Synthesis and Drug Development
Synthesis of Biologically Active Compounds
Research on the synthesis of compounds with specific structural motifs, such as benzodiazepines and other nitrogen-containing heterocycles, is significant due to their wide range of biological activities. These activities include antipsychotic, anxiolytic, antibacterial, antifungal, and anticancer properties. The synthesis and chemical reactions of such compounds are critical for pharmaceutical development (Rashid et al., 2019).
Practical Synthesis Methods
A practical synthesis method for key intermediates in drug manufacture, such as 2-Fluoro-4-bromobiphenyl, indicates the importance of developing efficient and scalable synthetic routes for compounds used in pharmaceuticals. Such research is crucial for the synthesis of complex molecules and drug development processes (Qiu et al., 2009).
Pharmacological and Biological Applications
Antianxiety and Muscle Relaxant Drugs
Studies on the behavioral effects of compounds like chlordiazepoxide hydrochloride, diazepam, and meprobamate have been analyzed to understand their impact on performance measures. The research aims to evaluate the drug sensitivity of performance measures, which is crucial for clinical implications and understanding the behavioral effects of these drugs (McNair, 1973).
Antimicrobial Potential of Chitosan
Chitosan, an aminopolysaccharide biopolymer, demonstrates significant antimicrobial potential, which is important for its utilization in food and pharmaceutical formulations. Understanding the factors that affect its antimicrobial activity is key for optimizing chitosan formulations for various applications (Raafat & Sahl, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHORMRUXLILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733738 | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[4.5]decan-3-one hydrochloride | |
CAS RN |
945892-88-6 | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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